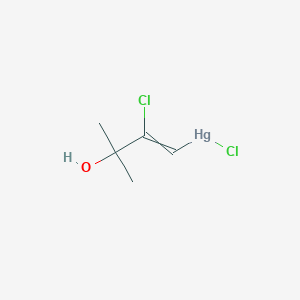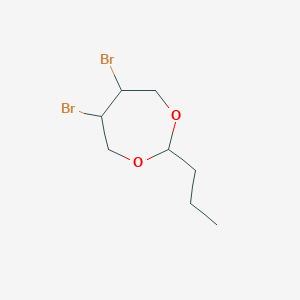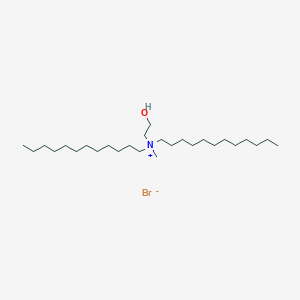![molecular formula C44H91O7P B14491647 Ethyl bis[2-hydroxy-3-(octadecyloxy)propyl] phosphite CAS No. 65549-64-6](/img/structure/B14491647.png)
Ethyl bis[2-hydroxy-3-(octadecyloxy)propyl] phosphite
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl bis[2-hydroxy-3-(octadecyloxy)propyl] phosphite is an organophosphorus compound known for its unique chemical structure and properties. It is characterized by the presence of two hydroxy groups and long octadecyloxy chains attached to a phosphite core. This compound is often used in various industrial and scientific applications due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl bis[2-hydroxy-3-(octadecyloxy)propyl] phosphite typically involves the reaction of ethyl phosphite with 2-hydroxy-3-(octadecyloxy)propanol. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions include maintaining a specific temperature and pH to ensure optimal yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow processes. The raw materials are fed into the reactor, where they undergo the reaction under controlled conditions. The product is then purified using techniques such as distillation or crystallization to obtain the final compound with high purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the phosphite group is converted to a phosphate group.
Substitution: The hydroxy groups in the compound can participate in substitution reactions, where they are replaced by other functional groups.
Hydrolysis: The compound can undergo hydrolysis in the presence of water, leading to the formation of phosphoric acid derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide or other peroxides are commonly used for oxidation reactions.
Substitution Reagents: Alkyl halides or acyl chlorides can be used for substitution reactions.
Hydrolysis Conditions: Acidic or basic conditions can facilitate hydrolysis reactions.
Major Products:
Oxidation Products: Phosphate derivatives.
Substitution Products: Compounds with substituted functional groups.
Hydrolysis Products: Phosphoric acid derivatives.
Scientific Research Applications
Ethyl bis[2-hydroxy-3-(octadecyloxy)propyl] phosphite has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a stabilizer in polymer chemistry.
Biology: The compound is studied for its potential use in drug delivery systems due to its biocompatibility.
Medicine: Research is ongoing to explore its potential as an antioxidant and anti-inflammatory agent.
Industry: It is used as an additive in lubricants and as a flame retardant in various materials.
Mechanism of Action
The mechanism of action of ethyl bis[2-hydroxy-3-(octadecyloxy)propyl] phosphite involves its interaction with molecular targets through its hydroxy and phosphite groups. These functional groups can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The compound’s long octadecyloxy chains also contribute to its hydrophobic interactions, affecting its solubility and distribution in biological systems.
Comparison with Similar Compounds
- Ethyl bis[2-hydroxy-3-(hexadecyloxy)propyl] phosphite
- Ethyl bis[2-hydroxy-3-(dodecyloxy)propyl] phosphite
Comparison: Ethyl bis[2-hydroxy-3-(octadecyloxy)propyl] phosphite is unique due to its longer octadecyloxy chains, which provide enhanced hydrophobicity and stability compared to similar compounds with shorter alkyl chains. This makes it more suitable for applications requiring long-term stability and resistance to degradation.
Properties
CAS No. |
65549-64-6 |
|---|---|
Molecular Formula |
C44H91O7P |
Molecular Weight |
763.2 g/mol |
IUPAC Name |
ethyl bis(2-hydroxy-3-octadecoxypropyl) phosphite |
InChI |
InChI=1S/C44H91O7P/c1-4-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-47-39-43(45)41-50-52(49-6-3)51-42-44(46)40-48-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-5-2/h43-46H,4-42H2,1-3H3 |
InChI Key |
CXERJSDHIOORGK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOCC(COP(OCC)OCC(COCCCCCCCCCCCCCCCCCC)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![6-Chloro-8-(3-hydroxyoct-1-EN-1-YL)-2-oxabicyclo[3.2.1]octan-3-one](/img/structure/B14491613.png)
![{2-[2,3-Bis(chloromethyl)anilino]phenyl}acetic acid](/img/structure/B14491637.png)
![2-hydroxypropane-1,2,3-tricarboxylic acid;1-(2'-methoxyspiro[1,3-dioxolane-2,11'-6H-benzo[c][1]benzoxepine]-4-yl)-N,N-dimethylmethanamine](/img/structure/B14491641.png)


![Methyl 7-nitro-6-[(2-nitroethyl)sulfanyl]heptanoate](/img/structure/B14491655.png)
